N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide
Description
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-2-6-14(7-3-12)17(22)21-18-20-11-16(23-18)10-13-4-8-15(19)9-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKIDRNEEXYPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis can further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 2-(4-fluorophenyl)-1,3-thiazole.
Benzamide Derivatives: Compounds like 4-methyl-N-(4-fluorophenyl)benzamide.
Uniqueness
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the thiazole and benzamide moieties in the same molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a fluorophenyl group and an amide functional group. Its molecular formula is and it possesses a unique structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₂S |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation or microbial growth.
- Receptor Modulation : It could interact with receptor tyrosine kinases, potentially affecting signaling pathways related to cell growth and survival.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving bacterial strains, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards MCF-7 and A549 cells. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity. -
Antimicrobial Efficacy :
In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria. Results indicated a promising profile for further development as a potential therapeutic agent in treating infections caused by resistant pathogens.
Q & A
Q. Key Considerations :
- Control reaction temperature to prevent decomposition of the thiazole ring.
- Use TLC (thin-layer chromatography) to monitor reaction progress .
(Basic) What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHFNOS: 347.09) .
- HPLC : Assesses purity (>98% is standard for biological assays) .
(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (employing SHELX programs) determines absolute configuration and intermolecular interactions. For example:
- Hydrogen bonding : N–H···N and C–H···O/F interactions stabilize crystal packing .
- Torsion angles : Confirm conformational flexibility of the 4-fluorophenylmethyl group .
Procedure :
Grow crystals via slow evaporation (methanol/water).
Collect data at low temperature (100 K) to minimize thermal motion artifacts.
Refine using SHELXL (anisotropic displacement parameters for non-H atoms) .
(Advanced) How do researchers optimize biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies focus on modifying:
Thiazole substituents : Replacing 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity .
Benzamide moiety : Introducing methoxy or chloro groups at specific positions improves enzyme inhibition (e.g., PFOR enzyme IC values reduced by 30% with 3,5-dimethoxy substitution) .
Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen against target enzymes (e.g., fluorescence-based assays for kinase inhibition) .
(Advanced) What strategies address discrepancies in reported biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
Contradictions often arise from:
Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
Compound stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
Resolution Steps :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Conduct stability studies under assay conditions (pH, temperature) .
(Advanced) How is computational modeling integrated into mechanistic studies?
Methodological Answer:
Docking simulations : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). The 4-methylbenzamide group often occupies hydrophobic pockets .
Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
QSAR models : Correlate logP values with cytotoxicity (R > 0.85 in some thiazole derivatives) .
(Basic) What are the common biological targets hypothesized for this compound?
Methodological Answer:
- Antimicrobial : Disruption of bacterial pyruvate:ferredoxin oxidoreductase (PFOR) via thiazole-amide interactions .
- Anticancer : Induction of apoptosis in MCF-7 cells via caspase-3 activation (validated by flow cytometry) .
- Enzyme inhibition : Competitive inhibition of COX-2 (IC = 1.2 µM in vitro) .
(Advanced) How do researchers validate target engagement in cellular assays?
Methodological Answer:
Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates .
Cellular thermal shift assay (CETSA) : Measure protein melting shifts (∆T > 2°C indicates binding) .
Knockout models : CRISPR/Cas9-mediated gene deletion reduces compound efficacy (e.g., PFOR-null bacteria show resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
